molecular formula C4H12N2O B041792 N-(2-Hydroxyethyl)ethylenediamine CAS No. 111-41-1

N-(2-Hydroxyethyl)ethylenediamine

Cat. No. B041792
CAS RN: 111-41-1
M. Wt: 104.15 g/mol
InChI Key: LHIJANUOQQMGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)ethylenediamine-based ionic liquids involves novel acetate and formate ammonium salts. These are synthesized as room temperature ionic liquids and characterized using techniques such as FT-IR, 1H and 13C NMR (Karadağ & Destegül, 2013). Additionally, macrokinetics studies provide insight into the synthesis process, indicating an instantaneous and irreversible reaction when ethylene diamine and ethylene oxide are used as raw materials (Li Yan, 2003).

Molecular Structure Analysis

Complexation studies, particularly with uranium(VI) and copper(II), highlight the compound's ability to form stable chelates. These studies involve thermodynamic and coordination analyses, demonstrating the compound's versatility in forming complexes with different metals (Li et al., 2018).

Chemical Reactions and Properties

N-(2-Hydroxyethyl)ethylenediamine engages in various chemical reactions, including the formation of high symmetry clusters and the complexation with heavy metals. Its reactivity over different catalysts, such as zeolite and chromite, showcases its potential in catalytic processes and environmental applications (Zhou et al., 2013).

Physical Properties Analysis

The thermal and dielectric properties of N-(2-Hydroxyethyl)ethylenediamine-based ionic liquids have been explored, revealing their potential as solvents or catalysts in organic synthesis. These properties are determined using techniques such as TG and DSC (Karadağ & Destegül, 2013).

Chemical Properties Analysis

The chemical behavior of N-(2-Hydroxyethyl)ethylenediamine and its derivatives has been extensively studied. For instance, its role as a chelating agent in the treatment of iron chlorosis in plants highlights its importance in agricultural chemistry. The synthesis and characterization of its complexes further underscore its utility in creating efficient soil fertilizers (Yunta et al., 2003).

Scientific Research Applications

  • Metal-Ligand Systems : HEEN is used in studies focusing on metal-ligand systems and optimizing stability constants. This was explored in research by Cukrowski (1997) in their study titled "Modeling of a CdII–N-(2-hydroxyethyl)ethylenediamine system and optimization of stability constants by the use of complex formation curves. A polarographic study at a fixed L:M ratio and varied pH" (Cukrowski, 1997).

  • Oxidation of Phenols : In the field of chemistry, it is used for studying the oxidation of phenols and their reactions with metal complexes. This was demonstrated in the study "Oxidation of N-(2-hydroxyethyl)ethylenediamine triacetate by tris(polypyridy)iron(III) complexes and the dodecatungstocobaltate(III) ion" by Ayoko et al. (1993) (Ayoko et al., 1993).

  • Kinetics of Ligand Substitution Reactions : It is also important in studying the kinetics of ligand substitution reactions of stabilized ruthenium complexes, as noted in the research by Ogino et al. (1990) titled "Kinetics of the Ligand Substitution Reactions of a Labilized Ruthenium(III) Complex, [Ru{N′-(2-hydroxyethyl)ethylenediamine-N,N,N′-triacetate}(H2O)]" (Ogino et al., 1990).

  • Biodegradable Complexing Agent : In environmental science, HEEN serves as a biodegradable complexing agent for bacterial culture in activated sludge, as found in the study "Biodegradability of ethylenediamine-based complexing agents and related compounds" by Pitter and Sykora (2001) (Pitter & Sykora, 2001).

  • Characterization of Catalysts : It plays a role in characterizing lone acid sites and adjacent acid-base sites over zeolite and chromite catalysts, as indicated in the study "Reaction of N-(2-hydroxyethyl) ethylenediamine over zeolite and chromite catalysts" by Subrahmanyam et al. (1993) (Subrahmanyam et al., 1993).

Safety And Hazards

“N-(2-Hydroxyethyl)ethylenediamine” is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may damage fertility or the unborn child . Safety precautions include avoiding breathing mist, gas, or vapors, washing thoroughly after handling, and wearing protective gloves .

Future Directions

“N-(2-Hydroxyethyl)ethylenediamine” can be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-Hydroxyethyl)-ethylenediamine . It can also be used to study the aerobic biodecomposition of amines in hypersaline wastewaters .

properties

IUPAC Name

2-(2-aminoethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJANUOQQMGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025423
Record name N-(Hydroxyethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor.
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2-[(2-aminoethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Hydroxyethyl)ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/804
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-(2-Hydroxyethyl)ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/804
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-(2-Hydroxyethyl)ethylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/804
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Product Name

N-(2-Hydroxyethyl)ethylenediamine

Color/Form

COLORLESS LIQ

CAS RN

111-41-1
Record name AMINOETHYLETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (2-Hydroxyethyl)ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoethyl ethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoethylethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[(2-aminoethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(Hydroxyethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-aminoethylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOETHYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC78W6NPXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOETHYL ETHANOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOETHYLETHANOLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/834
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)ethylenediamine
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxyethyl)ethylenediamine
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)ethylenediamine
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)ethylenediamine
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyethyl)ethylenediamine

Citations

For This Compound
1,800
Citations
N Korkmaz, A Karadağ, A Aydın, Y Yanar… - New Journal of …, 2014 - pubs.rsc.org
Two novel cyanido-bridged bimetallic polymeric complexes, [Ni(hydeten)2Ag(CN)2] [Ag(CN)2]·H2O (C1) and [Cd2(hydeten)2Ag4(CN)8]·H2O (C2) (hydeten: N-(2-hydroxyethyl)…
Number of citations: 32 pubs.rsc.org
HA Zamani, MT Hamed-Mosavian, E Hamidfar… - Materials Science and …, 2008 - Elsevier
This work introduces a unique ionophore for the selective determination of Fe(III) ions. This ionophore was N-(2-hydroxyethyl)ethylenediamine-N,N′,N″-triacetic acid (NTA), …
Number of citations: 97 www.sciencedirect.com
D Li, X Chang, Z Hu, Q Wang, R Li, X Chai - Talanta, 2011 - Elsevier
A new material has been synthesized using dry process to activate bentonite followed by N-(2-hydroxyethyl) ethylenediamine connecting chlorosilane coupling agent. The synthesized …
Number of citations: 39 www.sciencedirect.com
AR Jeong, JW Shin, JH Jeong, KH Bok… - … A European Journal, 2017 - Wiley Online Library
Dinuclear Fe III and Ni II complexes, [(phenO)Fe(N 3 )] 2 (NO 3 ) 2 (1) and [(phenOH)Ni(N 3 ) 2 ] 2 (2), were prepared by treating Fe(NO 3 ) 3 ⋅9 H 2 O and Ni(NO 3 ) 2 ⋅6 H 2 O in …
A Karadag, A Bulut, O Büyükgüngör - Acta Crystallographica Section …, 2004 - scripts.iucr.org
The crystal structure of the title compound, [Ni(NCS)2(C4H12N2O)2], has two crystallographically independent half-molecules in the asymmetric unit, with each Ni atom residing on a …
Number of citations: 15 scripts.iucr.org
A Karadağ, A Destegül - Journal of Molecular Liquids, 2013 - Elsevier
Three novel acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine (Hydeten) were synthesized as room temperature ionic liquids (RTILs) {2-(2-hydroxy …
Number of citations: 16 www.sciencedirect.com
X Li, MS Lah, VL Pecoraro - Inorganic Chemistry, 1988 - ACS Publications
The reaction of vanadyl sulfate or vanadyl acetonylacetate (VO (ACAC) 2) with 7V-salicylidene-jV'-(2-hydroxyethyl) ethylenediamine (H2SHED) affords a wide range of vanadium (IV) …
Number of citations: 140 pubs.acs.org
A Karadağ, H Paşaoğlu, G Kaştaş… - … Section C: Crystal …, 2004 - scripts.iucr.org
The title compound, catena-poly[[μ-cyano-1:2κ2C:N-dicyano-1κ2C-trans-bis[N-(2-hydroxyethyl)ethane-1,2-diamine-2κ2N,N′]cadmium(II)nickel(II)]-μ-cyano-1:2′κ2C:N], [CdNi(CN)4(…
Number of citations: 31 scripts.iucr.org
H Ogino, T Katsuyama, S Ito - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
The kinetics of the substitution reactions of [N′-(2-hydroxyethyl)ethylenediamine-N,N,N′-triacetato]-aquaruthenium(III), [Ru(hedtra)(H 2 O)], with X (Br − , CH 3 CN, SCN − , and …
Number of citations: 15 www.journal.csj.jp
RV Chastain Jr, TL Dominick - Inorganic Chemistry, 1973 - ACS Publications
The crystal structure of bis [7V-(2-hydroxyethyl) ethylenediamine] copper (II) perchlorate has been determined from threedimensional X-ray diffraction data. The compound crystallizes in …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.